Cyclopentanone, 2-hexylidene-
Overview
Description
Cyclopentanone, 2-hexylidene-, also known as 2-hexylcyclopentanone, is a cyclic ketone that has been widely used in scientific research applications. It is a colorless liquid that has a fruity odor and is highly flammable. This compound is synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Mechanism Of Action
The mechanism of action of Cyclopentanone, 2-hexylidene-, is not well understood. It is believed to act as a chiral auxiliary in various chemical reactions. It has been used in the synthesis of chiral ligands for asymmetric catalysis. The compound has also been shown to have antibacterial activity against various strains of bacteria.
Biochemical And Physiological Effects
The biochemical and physiological effects of Cyclopentanone, 2-hexylidene-, have not been extensively studied. It has been shown to have low toxicity in various animal models. The compound has also been shown to have low acute toxicity in rats and mice.
Advantages And Limitations For Lab Experiments
The advantages of using Cyclopentanone, 2-hexylidene-, in lab experiments include its availability, low cost, and ease of synthesis. The compound is also stable under normal laboratory conditions. The limitations of using this compound include its low solubility in water and its potential toxicity.
Future Directions
There are several future directions for research involving Cyclopentanone, 2-hexylidene-. One area of research is the development of new synthetic methods for the compound. Another area of research is the synthesis of new chiral ligands for asymmetric catalysis using Cyclopentanone, 2-hexylidene-, as a starting material. The compound could also be used in the synthesis of new pharmaceuticals and agrochemicals. Further studies are needed to determine the mechanism of action and potential therapeutic uses of this compound.
Conclusion:
Cyclopentanone, 2-hexylidene-, is a cyclic ketone that has been widely used in scientific research applications. The compound can be synthesized using various methods and has been used as a chiral building block in the synthesis of various organic compounds. The mechanism of action and physiological effects of the compound have not been extensively studied. The compound has several advantages and limitations for lab experiments, and there are several future directions for research involving this compound.
Scientific Research Applications
Cyclopentanone, 2-hexylidene-, has been used in various scientific research applications. It is used as a chiral building block in the synthesis of various organic compounds. It has been used as a starting material for the synthesis of chiral ligands for asymmetric catalysis. It has also been used in the synthesis of natural products such as (-)-huperzine A, a potent acetylcholinesterase inhibitor that is used in the treatment of Alzheimer's disease. Cyclopentanone, 2-hexylidene-, has also been used in the synthesis of various pharmaceuticals and agrochemicals.
properties
CAS RN |
17373-89-6 |
---|---|
Product Name |
Cyclopentanone, 2-hexylidene- |
Molecular Formula |
C₁₁H₁₈O |
Molecular Weight |
166.26 g/mol |
IUPAC Name |
2-hexylidenecyclopentan-1-one |
InChI |
InChI=1S/C11H18O/c1-2-3-4-5-7-10-8-6-9-11(10)12/h7H,2-6,8-9H2,1H3 |
InChI Key |
WZPGQHVPSKTELT-UHFFFAOYSA-N |
Isomeric SMILES |
CCCCC/C=C\1/CCCC1=O |
SMILES |
CCCCCC=C1CCCC1=O |
Canonical SMILES |
CCCCCC=C1CCCC1=O |
density |
d44 0.92 0.907-0.914 |
Other CAS RN |
103517-11-9 17373-89-6 |
physical_description |
Pale yellowish oily liquid; powerful warm-floral and green-fruity odour with spicy herbaceous undertones |
Pictograms |
Irritant |
solubility |
insoluble in water; soluble in oils Miscible at room temperature (in ethanol) |
synonyms |
2-Hexylidene-cyclopentanone; 2-(Hexylidene)-1-cyclopentanone; 2-Hexylidenecyclopentanone |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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